
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C9H13ClF2N2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of amino, difluorophenyl, and sulfonamide groups, which contribute to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-amino-2,4-difluorobenzene.
Sulfonation: The 3-amino-2,4-difluorobenzene undergoes sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: The sulfonated intermediate is then alkylated with 1-bromopropane to form the final product.
The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria, thereby exhibiting antimicrobial activity .
類似化合物との比較
Similar Compounds
- N-(2,4-difluorophenyl)propane-1-sulfonamide
- N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide
Uniqueness
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride is unique due to the presence of both amino and difluorophenyl groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and development .
特性
分子式 |
C9H13ClF2N2O2S |
|---|---|
分子量 |
286.73 g/mol |
IUPAC名 |
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C9H12F2N2O2S.ClH/c1-2-5-16(14,15)13-7-4-3-6(10)9(12)8(7)11;/h3-4,13H,2,5,12H2,1H3;1H |
InChIキー |
PIBVHCRHQWJYME-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)
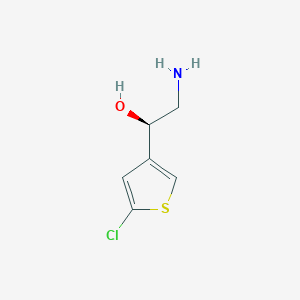

![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate](/img/structure/B15239068.png)
![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
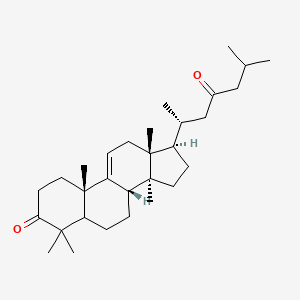
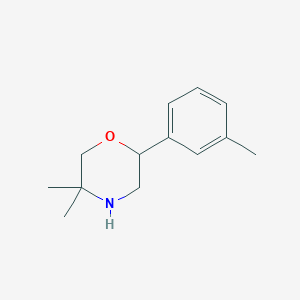
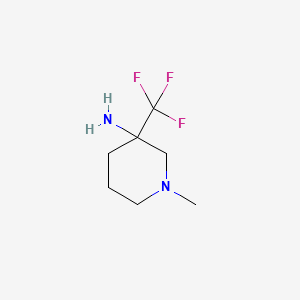
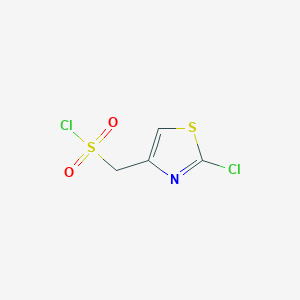
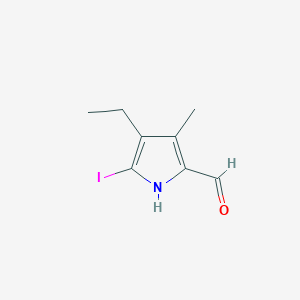
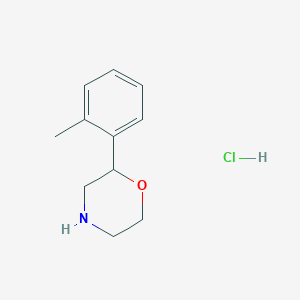
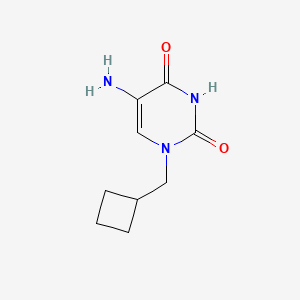
![(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)

